N6-(2-氨基乙基)-9H-嘌呤-2,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

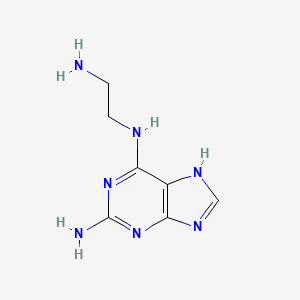

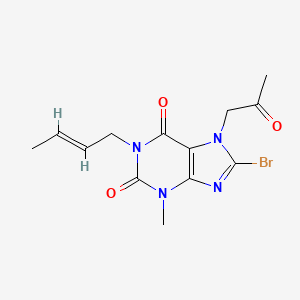

N6-(2-aminoethyl)-9H-purine-2,6-diamine is a derivative of the purine family, a group of heterocyclic aromatic organic compounds. Purines are widely studied due to their role as components of DNA and RNA, where they function as the primary building blocks of genetic material. The specific compound , N6-(2-aminoethyl)-9H-purine-2,6-diamine, is of interest for its potential applications in medicinal chemistry and biochemistry.

Synthesis Analysis

The synthesis of N6-(2-aminoethyl)-9H-purine-2,6-diamine-related compounds involves several steps, including N-methylation and nucleophilic substitution reactions. For instance, N-Methoxy-9-methyl-9H-purin-6-amines, which are structurally related to the compound of interest, can be synthesized by N-methylation of known 6-chloropurines, followed by a displacement of the chlorine . Additionally, novel 6-[N,N-bis(2-hydroxyethyl)amino]purine nucleosides, which share a similar substitution pattern on the purine ring, have been prepared using a nucleophilic substitution reaction of 6-chloropurine nucleosides with diethanolamine under microwave irradiation in neat water .

Molecular Structure Analysis

The molecular structure of purine derivatives, including N6-(2-aminoethyl)-9H-purine-2,6-diamine, is characterized by the presence of various substituents that can influence the behavior of the molecule, such as tautomerism. Tautomerism is a phenomenon where a chemical compound exists in two (or more) readily interconvertible structures that are different in the position of a proton and the double bond. The tautomeric forms of N-Methoxy-9-methyl-9H-purin-6-amines were identified using NMR methods, which is a technique that could similarly be applied to analyze the tautomeric nature of N6-(2-aminoethyl)-9H-purine-2,6-diamine .

Chemical Reactions Analysis

The reactivity of N6-substituted purine derivatives can vary significantly depending on the nature of the substituents. For example, N-Methoxy-9-methyl-9H-purin-6-amines with alkyl, alkoxy, or amino substituents at the 2 position can undergo alkylation reactions, leading to a mixture of N-7- and N6-benzylated products . However, those with strongly electronegative substituents at C-2 show limited reactivity under similar conditions. This suggests that the chemical reactivity of N6-(2-aminoethyl)-9H-purine-2,6-diamine would also be influenced by its aminoethyl group at the N6 position.

Physical and Chemical Properties Analysis

The physical and chemical properties of N6-substituted 2-aminopurine derivatives have been explored through various studies. These compounds exhibit distinct ultraviolet absorption spectra and behavior in alkali . The mutagenic properties of these analogues have also been tested, showing activity in bacterial strains such as Salmonella typhimurium TA1530 . These findings provide a foundation for understanding the properties of N6-(2-aminoethyl)-9H-purine-2,6-diamine, as the presence of the aminoethyl group is likely to impact its physical, chemical, and biological properties.

科学研究应用

药代动力学和生物活性

- N6-(2-氨基乙基)-9H-嘌呤-2,6-二胺衍生物,如BP-14和BP-20,是具有显著生物活性的细胞周期蛋白依赖性激酶抑制剂。一项研究开发并验证了一种液相色谱-串联质谱法来测定大鼠血浆中的这些化合物。该方法用于大鼠体内BP-14和BP-20的药代动力学研究,包括血浆药代动力学、组织分布和排泄(Široká et al.,2018)。

合成和立体化学

- 对含有嘌呤硫酮和相关配体的钴(III)配合物的研究,包括N6-(2-氨基乙基)-9H-嘌呤-2,6-二胺的衍生物,揭示了这些配合物的立体化学和配位模式。这项研究有助于理解此类化合物在各个领域的化学行为和潜在应用(Yamanari et al.,1996)。

化学合成和互变异构

- N6-(2-氨基乙基)-9H-嘌呤-2,6-二胺及其衍生物的合成和互变异构在关注合成策略和这些化合物结构动力学的研究中得到探索。这项研究对于理解其化学性质和在药物化学等领域的潜在应用至关重要(Roggen & Gundersen,2008)。

抗癌活性

- 对类似于N6-(2-氨基乙基)-9H-嘌呤-2,6-二胺的2,6-二氨基取代嘌呤的抗肿瘤特性的研究表明,这些化合物充当特定激酶的抑制剂并影响癌细胞周期进程。这项研究为开发新的抗癌剂开辟了可能性(Bosco et al.,2018)。

化学反应和络合物形成

- Pd(II)与螯合键合的2,6-二氨基嘌呤衍生物(在结构上与N6-(2-氨基乙基)-9H-嘌呤-2,6-二胺相关)的反应研究提供了对配位化学和在催化或材料科学中的潜在应用的见解(Galindo et al.,2009)。

氢键和功能化

- 对Rh催化的6-芳基嘌呤(与N6-(2-氨基乙基)-9H-嘌呤-2,6-二胺相关)的选择性C-H功能化的研究强调了氢键在指导C-H键活化中的作用。这项研究对于开发有机合成的新方法具有重要意义(Kim et al.,2014)。

安全和危害

作用机制

Target of Action

N6-(2-aminoethyl)-9H-purine-2,6-diamine, also known as 2-Aminoadenine or 2,6-diaminopurine, is a derivative of adenine and is used as an adenine analogue to study the structural properties of nucleic acids . It primarily targets DNA and RNA molecules, specifically interacting with thymine in DNA .

Mode of Action

The compound forms three hydrogen bonds with thymine, violating the traditional Watson-Crick base pairing . This unique interaction affects the local flexibility of DNA and prevents interaction with helix-bending proteins . This can potentially alter the structure and function of the DNA molecule.

Biochemical Pathways

It is known that the compound can influence the structural properties of nucleic acids, which can potentially affect various biochemical pathways involving dna and rna .

Result of Action

The primary molecular effect of N6-(2-aminoethyl)-9H-purine-2,6-diamine is the alteration of the structural properties of DNA. By forming three hydrogen bonds with thymine, it can affect the local flexibility of DNA and prevent interaction with helix-bending proteins

属性

IUPAC Name |

6-N-(2-aminoethyl)-7H-purine-2,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N7/c8-1-2-10-5-4-6(12-3-11-4)14-7(9)13-5/h3H,1-2,8H2,(H4,9,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXHVNKVDXBPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)NCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3019130.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B3019132.png)

![1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3019134.png)

![tert-butyl N-{3-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl}carbamate](/img/structure/B3019135.png)

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3019138.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B3019140.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3019144.png)